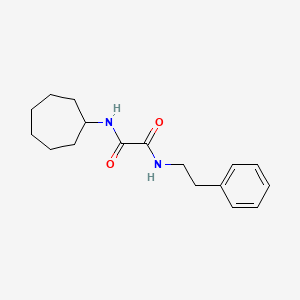

N'-cycloheptyl-N-(2-phenylethyl)oxamide

Description

N'-Cycloheptyl-N-(2-phenylethyl)oxamide is a substituted oxamide derivative characterized by a cycloheptyl group attached to one amide nitrogen and a 2-phenylethyl group on the other. Oxamides are dicarboxamide compounds with the general structure R¹NHC(O)C(O)NHR², where R¹ and R² are organic substituents. This compound’s structure imparts unique physicochemical properties, such as controlled solubility and hydrolytic stability, which are influenced by the bulky cycloheptyl and aromatic phenylethyl groups. While direct studies on this specific compound are sparse in the provided evidence, insights can be drawn from structurally related oxamides and phenylethyl-substituted analogs .

Properties

IUPAC Name |

N'-cycloheptyl-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-16(18-13-12-14-8-4-3-5-9-14)17(21)19-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVWOHJZNLEWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-(2-phenylethyl)oxamide typically involves the reaction of cycloheptylamine with 2-phenylethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-cycloheptyl-N-(2-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-(2-phenylethyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are primary or secondary amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted oxamides.

Scientific Research Applications

N’-cycloheptyl-N-(2-phenylethyl)oxamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-(2-phenylethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxamide Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between N'-cycloheptyl-N-(2-phenylethyl)oxamide and related compounds:

Key Observations :

- Substituent Effects : The cycloheptyl group in the target compound likely increases steric hindrance compared to smaller alkyl or aryl groups, slowing hydrolysis and enhancing stability. This contrasts with N,N'-bis(2-phenylethyl)oxamide, where dual aromatic substituents enhance hydrophobicity but may limit solubility .

- Solubility and Hydrolysis : Unsubstituted oxamide exhibits very low water solubility, but substituents like hydroxyphenyl (as in N-benzyl-N'-(2-hydroxyphenyl)oxamide) improve solubility via hydrogen bonding. The cycloheptyl group may reduce solubility further, similar to bulky tert-butyl groups in tetraalkyl oxamides .

- Functional Applications : While oxamide derivatives like N,N'-bis(2-phenylethyl)oxamide are used in polymer synthesis, others (e.g., N-benzyl analogs) show bioactivity. The target compound’s cycloheptyl group could modulate interactions in biological systems, such as biofilm inhibition, as seen in other oxamide derivatives .

Spectroscopic and Photophysical Properties

Oxamides generally exhibit UV absorption bands between 180–310 nm, influenced by substituents. For example:

- Unsubstituted oxamide : Weak absorption at ~310–240 nm and stronger bands below 250 nm .

- Tetraalkyl oxamides : Severely twisted conformations reduce detectable UV transitions .

- This compound : The aromatic phenylethyl group may introduce π→π* transitions, shifting absorption to longer wavelengths compared to aliphatic analogs.

Agrochemical Potential

Oxamide’s slow-release nitrogen properties () suggest that this compound could similarly reduce ammonia volatilization in agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.